(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate
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Overview
Description
(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate is a complex organic compound that features a quinoline moiety, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Aldol Condensation: The quinoline derivative is then subjected to an aldol condensation with a suitable aldehyde to form the enone intermediate.
Nucleophilic Addition: The enone intermediate undergoes nucleophilic addition with a cyano group donor, such as malononitrile, to form the cyano-enone intermediate.
Esterification: Finally, the cyano-enone intermediate is esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoate ester can undergo nucleophilic substitution to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Cyano-Enone Compounds: Similar compounds include cyanoacrylates and cyanoenones used in organic synthesis.
Uniqueness
(E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate is unique due to its combination of a quinoline moiety, a cyano group, and a benzoate ester. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-enyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3/c27-17-20(25(30)29-24-10-4-9-23-22(24)8-5-15-28-23)16-18-11-13-21(14-12-18)32-26(31)19-6-2-1-3-7-19/h1-16H,(H,29,30)/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDRLQLJDFAWDT-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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